hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbothioamide
Overview
Description
Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbothioamide, also known as TH588, is a synthetic compound . It has a molecular weight of 186.28 .
Molecular Structure Analysis
The InChI code for hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbothioamide is 1S/C8H14N2OS/c9-8(12)7-4-10-3-1-2-6(10)5-11-7/h6-7H,1-5H2,(H2,9,12) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbothioamide is a powder at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
Researchers have explored the synthesis and chemical properties of compounds related to hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbothioamide. For example, studies have shown the formation of unexpected pyrrolo[2,3-b]quinoxaline derivatives through reactions involving morpholine derivatives, illustrating the complex chemical behavior and potential for creating novel compounds with unique structures and properties (Ali Keivanloo et al., 2010).
Antimicrobial Activities
Morpholine derivatives, including structures similar to hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbothioamide, have been investigated for their antimicrobial properties. Research indicates that certain morpholine-containing compounds exhibit antimicrobial and antiurease activities, suggesting potential applications in the development of new antimicrobial agents (H. Bektaş et al., 2012).
Material Sciences and Thermal Properties
The thermal behavior and decomposition of dithiocarbamate salts, which are structurally related to hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbothioamide, have been studied, providing insights into their stability and decomposition pathways. This information is crucial for applications in material sciences, where thermal stability is a key factor (Luiz Antônio Ramos et al., 2008).
Complex Formation and Coordination Chemistry
Research has also focused on the synthesis and properties of complex compounds involving morpholine carbothioamide derivatives. These studies contribute to understanding how these compounds interact with metals, forming coordination complexes with potential applications in catalysis and material sciences (V. Bon et al., 2007).
Safety And Hazards
properties
IUPAC Name |
3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2OS/c9-8(12)7-4-10-3-1-2-6(10)5-11-7/h6-7H,1-5H2,(H2,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTSWSRPTJQXAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COC(CN2C1)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbothioamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.